3-Chloroprop-2-ene-1-sulfonamide
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Overview
Description
3-Chloroprop-2-ene-1-sulfonamide is an organic compound with the molecular formula C₃H₆ClNO₂S. It is a sulfonamide derivative characterized by the presence of a chlorine atom, an alkene group, and a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroprop-2-ene-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of allyl chloride with sulfonamide under basic conditions. The reaction typically proceeds as follows:
- Allyl chloride is reacted with sodium sulfonamide in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of this compound.
- The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method is the electrochemical oxidative coupling of amines and thiols. This environmentally benign method uses electricity to drive the reaction, eliminating the need for sacrificial reagents or additional catalysts .
Chemical Reactions Analysis
Types of Reactions
3-Chloroprop-2-ene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Addition Reactions: The alkene group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydroxide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Addition Reactions: Electrophiles such as halogens or acids are commonly used.
Major Products Formed
Substitution Reactions: Formation of various sulfonamide derivatives.
Oxidation Reactions: Formation of sulfonyl derivatives.
Addition Reactions: Formation of halogenated or acid-adduct products.
Scientific Research Applications
3-Chloroprop-2-ene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Chemical Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloroprop-2-ene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzymes by competing with the natural substrate for the active site. This competitive inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloroprop-1-ene-2-sulfonamide: Similar structure but with a different position of the chlorine atom.
3-Chlorobut-1-ene: Similar structure but with an additional carbon atom in the chain.
3-Fluoropropene: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
3-Chloroprop-2-ene-1-sulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C3H6ClNO2S |
---|---|
Molecular Weight |
155.60 g/mol |
IUPAC Name |
(E)-3-chloroprop-2-ene-1-sulfonamide |
InChI |
InChI=1S/C3H6ClNO2S/c4-2-1-3-8(5,6)7/h1-2H,3H2,(H2,5,6,7)/b2-1+ |
InChI Key |
MWLZUBQDPAKLED-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/Cl)S(=O)(=O)N |
Canonical SMILES |
C(C=CCl)S(=O)(=O)N |
Origin of Product |
United States |
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